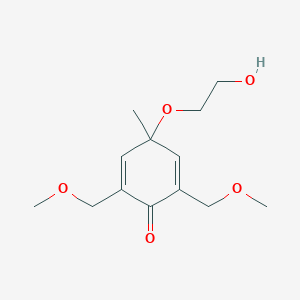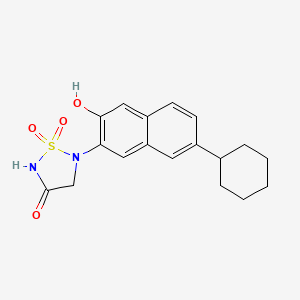
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazolidinone ring and a naphthalenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalenyl precursor, followed by the introduction of the cyclohexyl group. The final step involves the formation of the thiadiazolidinone ring and the incorporation of the dioxide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional group diversity.
Mecanismo De Acción
The mechanism of action of 1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,5-Thiadiazolidin-3-one derivatives: Compounds with similar thiadiazolidinone rings but different substituents.
Naphthalenyl derivatives: Compounds with naphthalenyl groups but different functional groups attached.
Uniqueness
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide stands out due to its combination of a thiadiazolidinone ring and a naphthalenyl group, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C18H20N2O4S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
5-(7-cyclohexyl-3-hydroxynaphthalen-2-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C18H20N2O4S/c21-17-10-14-7-6-13(12-4-2-1-3-5-12)8-15(14)9-16(17)20-11-18(22)19-25(20,23)24/h6-10,12,21H,1-5,11H2,(H,19,22) |
Clave InChI |
VPZQFHCZKRFGJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC3=CC(=C(C=C3C=C2)O)N4CC(=O)NS4(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


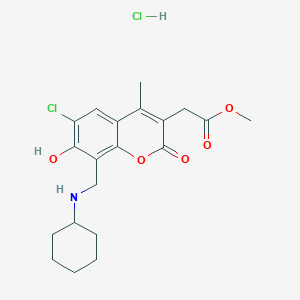
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)

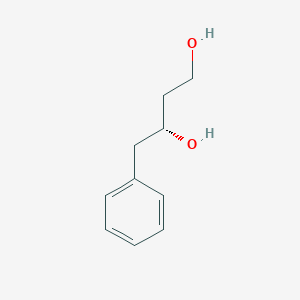
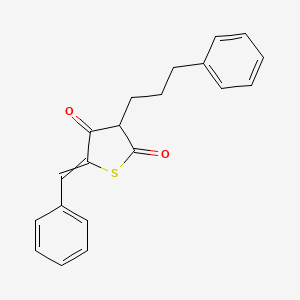
![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)

![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12619754.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)

![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
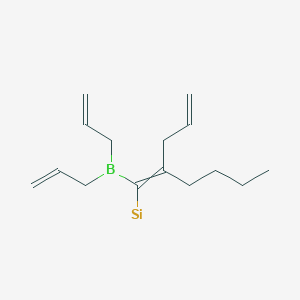
![9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B12619775.png)
